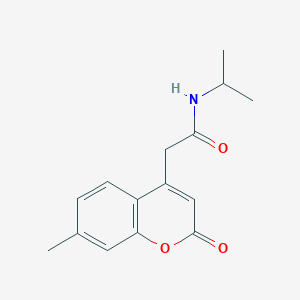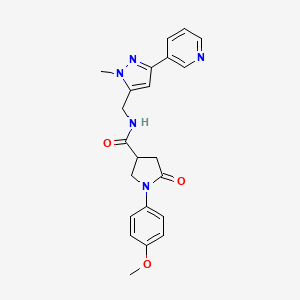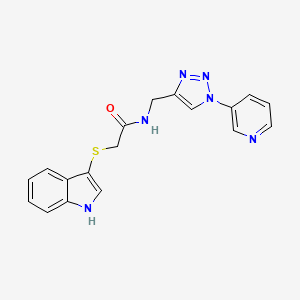
2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide” is a complex organic molecule that contains several interesting functional groups. It includes an indole ring, a pyridine ring, and a 1,2,3-triazole ring . These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For example, (1H-indol-3-yl)methyl electrophiles are potential precursors for the synthesis of various indole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyridine rings are aromatic, meaning they have a special stability due to their electron configuration .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the indole ring is electron-rich and could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the indole, pyridine, and 1,2,3-triazole rings could potentially influence its solubility, acidity/basicity, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Studies have explored the antiproliferative activity of derivatives based on this compound. Specifically, conjugates containing (3-(1H-benzo[d]imidazol-2-yl)) and (3-(3H-imidazo[4,5-b]pyridin-2-yl)) moieties, along with the (1H-indol-5-yl) core, have been synthesized and evaluated against human cancer cell lines such as prostate, lung, and cervical cancer .
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) provide access to complex molecules. Between 2014 and 2021, researchers explored the use of 1H-indole-3-carbaldehyde (a precursor of our compound) in sustainable MCRs. These reactions allow efficient synthesis of diverse structures, making them valuable in drug discovery and materials science .
Coordination Polymers
While not directly related to the compound itself, coordination polymers involving ligands like 1,3-bis(4’-carboxylatophenoxy)benzene have been studied. These materials exhibit interesting properties and find applications in areas such as catalysis and materials science .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c25-18(12-26-17-10-20-16-6-2-1-5-15(16)17)21-8-13-11-24(23-22-13)14-4-3-7-19-9-14/h1-7,9-11,20H,8,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOBJWYDPWKGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

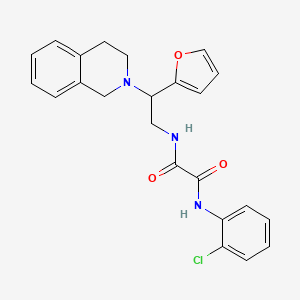
![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]acetamide](/img/structure/B2571243.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2571247.png)
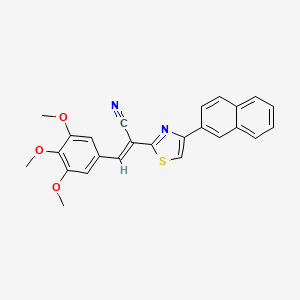
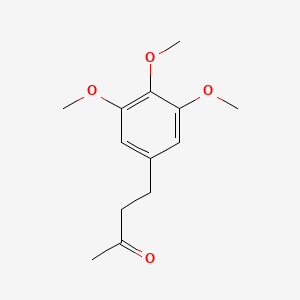
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2571251.png)
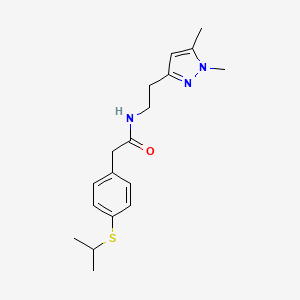
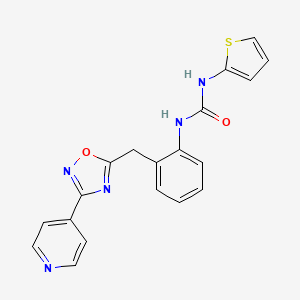
![5-(8-Oxo-5-(6-(piperidin-4-yloxy)pyridin-3-yl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile](/img/structure/B2571259.png)
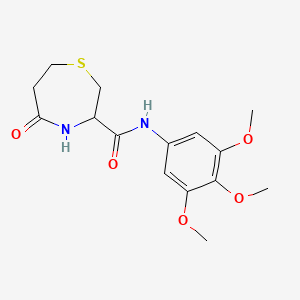
![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)
